6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenyl group at the 1 position, and a chloride ion. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a fundamental approach for synthesizing tetrahydroisoquinoline derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative disorders and as a precursor for developing new pharmaceuticals.
Industry: Utilized in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases. It may exert its effects by modulating the activity of these receptors and enzymes, leading to neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is unique due to the presence of methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2;/h3-7,10-11,17-18H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCMNDFDVDUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=CC=C3)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.